"1,2-Bis(4-methoxyphenyl)ethyne" synthesis and characterization
"1,2-Bis(4-methoxyphenyl)ethyne" synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 1,2-Bis(4-methoxyphenyl)ethyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-bis(4-methoxyphenyl)ethyne, a symmetrical diarylalkyne with applications in materials science and as a building block in organic synthesis. This document details a robust synthetic protocol via a palladium-catalyzed Sonogashira coupling reaction, outlines purification methods, and presents a full characterization profile using modern analytical techniques. All quantitative data are summarized in structured tables for clarity and comparative purposes. Experimental workflows are visualized using Graphviz diagrams to provide a clear, step-by-step representation of the processes involved.
Introduction
1,2-Bis(4-methoxyphenyl)ethyne, also known as 4,4'-dimethoxytolane, is an organic compound featuring a central alkyne triple bond connecting two para-methoxyphenyl rings.[1] Its rigid, linear structure and electron-rich aromatic rings impart unique photophysical properties, making it a valuable component in the development of conjugated polymers, liquid crystals, and molecular electronics.[1] Furthermore, the alkyne functionality serves as a versatile handle for further chemical transformations, including cycloaddition and reduction reactions.[1] This guide presents a detailed methodology for its synthesis and thorough characterization.
Physicochemical and Spectroscopic Data
The key physical and spectroscopic properties of 1,2-bis(4-methoxyphenyl)ethyne are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄O₂ | [1][2] |
| Molecular Weight | 238.28 g/mol | [1][2] |
| Physical Appearance | Light yellow or white solid | [1][3] |
| Melting Point | 141-143 °C | [1] |
| Boiling Point | 375.0 ± 27.0 °C (Predicted) | [1][4] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1][4] |
| CAS Number | 2132-62-9 | [1][2] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.43-7.45 (d, J = 8.6-9.0 Hz, 4H, Ar-H), 6.85-6.87 (d, J = 8.6-8.7 Hz, 4H, Ar-H), 3.80-3.83 (s, 6H, -OCH₃) | [1][3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.4, 132.9, 115.8, 114.0, 88.0 (C≡C), 55.3 (-OCH₃) | [1][3] |
| Infrared (IR) (neat) | 2963, 2838, 1606, 1518, 1456, 1285, 1247, 1171, 1105, 1025, 834, 822, 533 cm⁻¹ | [3] |
| High-Resolution Mass Spectrometry (HRMS-EI+) | Calculated for C₁₆H₁₄O₂ [M]⁺: 238.0994; Found: 238.0996 | [3] |
Synthesis of 1,2-Bis(4-methoxyphenyl)ethyne
The synthesis of symmetrical diarylalkynes such as 1,2-bis(4-methoxyphenyl)ethyne is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a widely employed method for this transformation.[1] An effective approach involves the dimerization of a terminal alkyne or a one-pot reaction using a suitable alkyne precursor. A tandem Sonogashira coupling of an aryl halide with an alkyne source like propiolic acid provides a direct route to symmetrical diarylalkynes.[1]
Synthetic Workflow
The overall workflow for the synthesis and characterization of 1,2-bis(4-methoxyphenyl)ethyne is depicted below.
Experimental Protocol: Tandem Sonogashira Coupling
This protocol is adapted from established procedures for the synthesis of symmetrical diarylalkynes.[1]
Materials:
-
4-Iodoanisole
-
Propiolic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-iodoanisole (2.0 equivalents), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). This cycle is repeated three times.
-
Anhydrous DMSO is added via syringe, followed by the addition of DBU (2.0 equivalents).
-
Propiolic acid (1.0 equivalent) is then added dropwise to the stirred mixture.
-
Reaction: The reaction mixture is heated to 120 °C in an oil bath and stirred for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
The fractions containing the desired product are combined, and the solvent is evaporated. The resulting solid is further purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford 1,2-bis(4-methoxyphenyl)ethyne as a light-yellow solid.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette containing a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H and ¹³C NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of the purified product in a few drops of a volatile solvent like methylene chloride or acetone.
-
Place a single drop of this solution onto a clean, dry KBr or NaCl salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Place the salt plate in the sample holder of the FTIR spectrometer.
Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
Acquisition:
-
Technique: Electron Ionization (EI) is a suitable method for this compound.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to confirm the elemental composition.
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of 1,2-bis(4-methoxyphenyl)ethyne. The described Sonogashira coupling protocol offers an efficient and reliable method for its preparation. The comprehensive characterization data, presented in a structured format, serves as a valuable reference for researchers in the fields of organic synthesis, materials science, and drug development. The provided workflows and protocols are intended to be readily adaptable for laboratory use, facilitating the successful synthesis and verification of this important chemical compound.
